molecular formula C23H26N2O5 B15313890 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine CAS No. 255865-67-9

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-norvalyl-N-methylglycine

Cat. No.: B15313890
CAS No.: 255865-67-9
M. Wt: 410.5 g/mol
InChI Key: ZGWGTBHHBKYNGA-FQEVSTJZSA-N
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Description

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable reagent in peptide synthesis and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The process includes:

    Protection of the Amino Group: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with N-methylpentanamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid is widely used in:

    Chemistry: As a reagent in peptide synthesis, facilitating the creation of complex peptides and proteins.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: As a building block in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The compound’s molecular targets include amino acids and peptides, where it facilitates the formation of peptide bonds through nucleophilic substitution.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-5-yl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

Uniqueness

2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylpentanamido]acetic acid is unique due to its specific structure, which includes a methylpentanamido group. This structural feature provides distinct reactivity and stability, making it particularly useful in specific peptide synthesis applications compared to its analogs.

Properties

CAS No.

255865-67-9

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-methylamino]acetic acid

InChI

InChI=1S/C23H26N2O5/c1-3-8-20(22(28)25(2)13-21(26)27)24-23(29)30-14-19-17-11-6-4-9-15(17)16-10-5-7-12-18(16)19/h4-7,9-12,19-20H,3,8,13-14H2,1-2H3,(H,24,29)(H,26,27)/t20-/m0/s1

InChI Key

ZGWGTBHHBKYNGA-FQEVSTJZSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCCC(C(=O)N(C)CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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